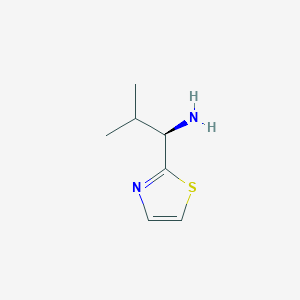
(1R)-2-methyl-1-(1,3-thiazol-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-methyl-1-(1,3-thiazol-2-yl)propan-1-amine is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-methyl-1-(1,3-thiazol-2-yl)propan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the amine group. One common method involves the cyclization of a precursor containing sulfur and nitrogen functionalities under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-methyl-1-(1,3-thiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various amide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R)-2-methyl-1-(1,3-thiazol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of (1R)-2-methyl-1-(1,3-thiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The amine group can also form ionic bonds with negatively charged residues in the active site of enzymes, influencing their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2-methyl-1-(1,3-thiazol-2-yl)ethan-1-amine
- (1R)-2-methyl-1-(1,3-thiazol-2-yl)butan-1-amine
- (1R)-2-methyl-1-(1,3-thiazol-2-yl)pentan-1-amine
Uniqueness
(1R)-2-methyl-1-(1,3-thiazol-2-yl)propan-1-amine is unique due to its specific substitution pattern on the thiazole ring and the presence of the (1R) configuration. This configuration can influence the compound’s biological activity and its interactions with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
(1R)-2-methyl-1-(1,3-thiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C7H12N2S/c1-5(2)6(8)7-9-3-4-10-7/h3-6H,8H2,1-2H3/t6-/m1/s1 |
InChI Key |
VTMMLMUSFHMBLX-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=NC=CS1)N |
Canonical SMILES |
CC(C)C(C1=NC=CS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















